7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoropiperidine moiety, a propoxy linker, and a tetrahydroisoquinoline core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the fluoropiperidine group, and the attachment of the propoxy linker. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the tetrahydroisoquinoline core and the phenyl group.
Nucleophilic substitution: The fluoropiperidine group is introduced through nucleophilic substitution reactions, often using fluorinated piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline derivatives.
Substitution: The fluoropiperidine group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline, dihydroisoquinoline, and isoquinoline derivatives, which can have distinct biological activities and chemical properties.
Scientific Research Applications
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting histamine H3 receptors.
Biological Research: The compound is used in studies investigating the role of histamine receptors in various physiological processes.
Chemical Biology: It serves as a tool compound for probing the function of specific molecular targets in cells and tissues.
Mechanism of Action
The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with histamine H3 receptors. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways . This interaction can affect various physiological processes, including neurotransmitter release and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the fluoropiperidine group. This structural feature contributes to its distinct binding affinity and selectivity for histamine H3 receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H31FN2O |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H31FN2O/c1-26-17-20-16-22(28-15-5-12-27-13-10-21(25)11-14-27)8-9-23(20)24(18-26)19-6-3-2-4-7-19/h2-4,6-9,16,21,24H,5,10-15,17-18H2,1H3 |
InChI Key |
RELMLKVZHCPAMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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